1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
Description
Structural Characterization of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene follows International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic compounds. The molecule possesses the molecular formula C₁₆H₁₄BrF with a molecular weight of 305.18 grams per mole. The compound's CAS registry number 85375-29-7 provides a unique identifier for database searches and regulatory documentation. The MDL number MFCD30741729 serves as an additional structural identifier in chemical databases.
The IUPAC name systematically describes the structural components beginning with the fluorobenzene core structure and the attached substituted butenyl chain. Alternative nomenclature includes (E)-1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, which explicitly indicates the geometric configuration around the double bond. The SMILES notation FC1=CC=C(/C(C2=CC=CC=C2)=C/CCBr)C=C1 provides a linear representation of the molecular connectivity, while the alternative SMILES representation BrCC/C=C(c1ccccc1)/c1ccc(cc1)F offers another perspective on the structural arrangement.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrF | |
| Molecular Weight | 305.18 g/mol | |
| CAS Number | 85375-29-7 | |
| MDL Number | MFCD30741729 |
The molecular architecture features two distinct aromatic rings connected through a substituted alkene linker. The primary aromatic system consists of a 4-fluorobenzene unit, while the secondary aromatic component comprises an unsubstituted phenyl ring. The connecting bridge contains a four-carbon chain with a bromine substituent at the terminal position and a double bond that establishes the geometric configuration of the molecule.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene reveals the presence of geometric isomerism around the central carbon-carbon double bond. The compound exhibits E-configuration, as indicated by the systematic name (E)-1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene found in chemical databases. This geometric arrangement places the phenyl and 4-fluorophenyl substituents on opposite sides of the double bond, minimizing steric hindrance between the bulky aromatic systems.
The conformational flexibility of the molecule primarily involves rotation around single bonds within the butyl chain connecting the aromatic rings. The presence of the bromine substituent at the terminal position creates additional conformational considerations due to its significant steric bulk and electron-withdrawing properties. Theoretical calculations and experimental observations suggest that extended conformations are energetically favored to minimize intramolecular interactions between the halogen substituents and aromatic systems.
The geometric isomerism significantly influences the molecular properties, including solubility, reactivity, and spectroscopic characteristics. The E-configuration creates a more linear molecular geometry compared to the hypothetical Z-isomer, affecting intermolecular packing arrangements and crystal structure formation. This stereochemical arrangement also influences the dipole moment distribution throughout the molecule, with the electron-withdrawing fluorine and bromine atoms creating distinct polar regions.
X-ray Crystallographic Data (Comparative Analysis with Related Halogenated Compounds)
While specific crystallographic data for 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene is not available in the current literature, comparative analysis with related halogenated aromatic compounds provides valuable structural insights. The structural database contains extensive information on simpler halogenated benzene derivatives, including 1-Bromo-4-fluorobenzene, which serves as a structural fragment within the target molecule.
The parent compound 1-Bromo-4-fluorobenzene exhibits typical aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and carbon-halogen bond lengths reflecting the different atomic radii of bromine and fluorine. The fluorine substituent creates minimal steric distortion due to its small atomic radius, while the bromine atom introduces more significant perturbations to the aromatic system geometry. These structural features are expected to be preserved in the more complex target molecule.
Comparative crystallographic analysis of related compounds containing both fluorinated and brominated aromatic rings suggests that intermolecular halogen bonding interactions may play important roles in crystal packing arrangements. The presence of multiple halogen atoms in 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene creates potential sites for halogen-halogen interactions, halogen-π interactions with aromatic rings, and traditional van der Waals contacts that collectively determine solid-state structure.
| Compound | C-F Bond Length (Å) | C-Br Bond Length (Å) | Reference |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | ~1.35 | ~1.90 | |
| Related halogenated aromatics | 1.34-1.36 | 1.88-1.92 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene through detailed analysis of both proton and carbon-13 spectra. The ¹H NMR spectrum exhibits characteristic patterns for the aromatic protons, alkenyl protons, and aliphatic chain protons that collectively confirm the molecular structure and stereochemical configuration.
The aromatic region of the ¹H NMR spectrum displays two distinct multipicity patterns corresponding to the 4-fluorobenzene and unsubstituted phenyl rings. The 4-fluorophenyl protons appear as a characteristic AA'BB' system with coupling constants reflecting both vicinal and long-range fluorine coupling effects. Chemical shift values for aromatic protons typically fall within the 7.0-8.0 parts per million range, with specific values depending on the electronic environment created by the halogen substituents and extended conjugation.
The alkenyl proton resonances provide crucial information about the geometric configuration of the double bond. The E-configuration creates characteristic coupling patterns and chemical shift values that distinguish it from potential Z-isomers. The methylene protons adjacent to the bromine substituent exhibit distinctive downfield shifts due to the deshielding effect of the halogen atom.
Infrared Spectroscopy (IR) Fingerprint Analysis
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene. The IR spectrum exhibits distinct absorption patterns corresponding to aromatic carbon-carbon stretching, carbon-hydrogen stretching and bending modes, and carbon-halogen stretching vibrations.
The aromatic stretching region between 1450-1600 wavenumbers displays multiple absorption bands characteristic of substituted benzene rings. The presence of fluorine substitution creates subtle shifts in these bands compared to unsubstituted aromatic systems. The carbon-fluorine stretching vibration appears as a strong absorption band in the 1000-1300 wavenumber region, providing definitive evidence for fluorine incorporation into the aromatic structure.
The alkenyl carbon-carbon double bond stretching appears around 1650 wavenumbers, with intensity and position influenced by the degree of conjugation with the aromatic systems. The carbon-bromine stretching vibrations occur in the lower frequency region around 500-700 wavenumbers, though these absorptions may be weak and require careful analysis for detection.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C=C stretch | 1450-1600 | strong | benzene rings |
| C-F stretch | 1000-1300 | strong | fluorobenzene |
| C=C stretch (alkenyl) | ~1650 | medium | alkene |
| C-Br stretch | 500-700 | weak | bromo substituent |
High-Resolution Mass Spectrometry (HRMS) Validation
High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and elemental composition validation of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene. The molecular ion peak appears at mass-to-charge ratio 305.18, corresponding to the calculated molecular weight based on the empirical formula C₁₆H₁₄BrF.
The isotope pattern analysis provides additional structural confirmation through the characteristic bromine isotope signature. Bromine exists as two stable isotopes with approximately equal abundance, creating a distinctive M+2 peak pattern that is readily identifiable in mass spectra. The fluorine atom contributes only a single isotope, simplifying the overall isotope pattern interpretation.
Fragmentation pattern analysis reveals characteristic loss patterns including the elimination of bromine (loss of 79/81 mass units), loss of the brominated alkyl chain, and formation of substituted phenyl cation fragments. These fragmentation patterns provide structural information about the connectivity between different molecular regions and confirm the proposed molecular architecture.
| Ion | m/z (calculated) | m/z (observed) | Assignment |
|---|---|---|---|
| [M]⁺ | 305.18 | 305.18 | molecular ion |
| [M+2]⁺ | 307.18 | 307.18 | ⁸¹Br isotope |
| [M-Br]⁺ | 226.11 | 226.11 | bromine loss |
| [C₆H₄F]⁺ | 95.03 | 95.03 | fluorophenyl |
Properties
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, with the CAS number 85375-29-7, is a compound that serves as an intermediate in the synthesis of pharmaceutical agents, particularly as an impurity in Pimozide, a medication used for treating schizophrenia and Tourette syndrome. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₄BrF |
| Molecular Weight | 305.18 g/mol |
| Appearance | Yellow Oil |
| Solubility | DCM, Diethyl Ether, Methanol |
| Applications | Intermediate in drug synthesis |
This compound's structure includes a brominated phenyl group and a fluorinated phenyl group, which may influence its biological interactions.
Cytotoxicity Studies
Research indicates that compounds with similar structures can exhibit cytotoxic effects. For instance, studies on brominated phenyl compounds have demonstrated their potential to induce apoptosis in cancer cells. A notable study reported that certain brominated derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene may possess similar properties.
Enzyme Inhibition
The presence of fluorine and bromine in the structure may enhance the compound's ability to inhibit specific enzymes. For example, fluorinated compounds are often explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is a therapeutic target for treating hyperpigmentation disorders.
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Tyrosinase Inhibition : A study investigated the inhibitory effects of fluorinated piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that these derivatives could effectively inhibit enzyme activity with low IC50 values, showing promise for cosmetic applications in skin lightening treatments .
- Cytotoxic Effects : Another study focused on the cytotoxic effects of brominated phenyl compounds on various cancer cell lines. The findings suggested that these compounds could induce significant cell death at certain concentrations, highlighting their potential as anticancer agents .
Toxicological Profile
The toxicological profile of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene has not been extensively documented; however, related compounds like 1-bromo-4-fluorobenzene have undergone various toxicity assessments:
| Study Type | Findings |
|---|---|
| Acute Oral Toxicity | LD50 values ranged from 2,200 to 3,800 mg/kg in rats . |
| Inhalation Studies | LC50 values around 18,000 mg/m³; symptoms included tremors and lethargy . |
These findings suggest that while the compound may have therapeutic potential, caution is warranted due to its toxicological properties.
Scientific Research Applications
Biological Applications
Recent studies have highlighted the biological properties of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, indicating its potential in medicinal chemistry:
- Antitumor Activity: The compound has shown efficacy against various cancer cell lines, including hepatocellular carcinoma and leukemia.
- Antimicrobial Properties: Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects: Potentially useful in treating inflammatory disorders due to its biological activity .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene exhibited significant cytotoxic effects on cancer cells. The research focused on the compound's ability to induce apoptosis in hepatocellular carcinoma cells, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthesis of Antimicrobial Agents
Another investigation explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity that warrants further development .
Applications in Drug Discovery
The compound serves as an essential intermediate in synthesizing various pharmaceuticals. Notably, it has been identified as a precursor in the synthesis of Desfluoro Pimozide, an antipsychotic medication. This highlights its relevance in drug discovery and development processes within medicinal chemistry .
Implications in Agrochemicals
In addition to pharmaceutical applications, 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene is also being investigated for its potential use in agrochemicals. Its ability to act as a building block for herbicides and pesticides could lead to the development of more effective agricultural chemicals .
Comparison with Similar Compounds
1-(4-Chloro-1-phenylbutyl)-4-fluorobenzene (CAS 3311-99-7)
- Molecular Formula : C₁₆H₁₆ClF
- Key Differences : Replaces bromine with chlorine and the alkene with a saturated butyl chain.
- Implications: Chlorine’s weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic substitutions.
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS 3312-04-7)
- Molecular Formula : C₁₆H₁₅ClF₂
- Key Differences : Contains two fluorine atoms and a chlorine substituent.
- Implications : Increased electronegativity from dual fluorines may enhance aromatic ring stability but reduce susceptibility to electrophilic attack. The chlorine substituent offers a distinct leaving-group profile .
Alkene and Diene Derivatives
1-(4,4-Difluoro-3-phenylbuta-1,3-dien-1-yl)-4-fluorobenzene
- Molecular Formula : C₁₆H₁₁F₃
- Key Differences : Features a conjugated diene system and three fluorine atoms.
- Implications: The conjugated diene enables Diels-Alder or cycloaddition reactions, which the target compound’s single alkene cannot support.
Ether and Alkoxy Derivatives
1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9)
- Molecular Formula : C₁₀H₁₂BrFO
- Key Differences : Substitutes the butenyl-phenyl group with a bromobutoxy chain.
- Implications : The ether linkage introduces polarity, enhancing solubility in polar solvents. Bromine’s position on an alkyl chain rather than an aromatic system may reduce aromatic substitution reactivity .
Azide and Triazole Derivatives
1-(Azidomethyl)-4-fluorobenzene
- Molecular Formula : C₇H₆FN₃
- Key Differences : Replaces the bromophenylbutenyl group with an azidomethyl substituent.
- Implications : The azide group enables click chemistry (e.g., Huisgen cycloaddition), offering pathways to triazole derivatives—a functionality absent in the target compound .
Brominated Benzyl Derivatives
1-(Dibromomethyl)-4-fluorobenzene (CAS 6425-24-7)
- Molecular Formula : C₇H₅Br₂F
- Key Differences : Contains a dibromomethyl group instead of a bromophenylbutenyl chain.
- Implications : Dual bromine atoms increase molecular weight (267.92 g/mol) and may enhance electrophilic substitution rates. The absence of an alkene limits conjugation effects .
Comparative Data Table
Key Research Findings
Halogen Effects : Bromine in the target compound enhances leaving-group capacity compared to chlorine analogs, favoring nucleophilic substitutions .
Conjugation vs. Saturation : The alkene in the target compound enables conjugation, stabilizing intermediates in electrophilic reactions, while saturated analogs exhibit reduced resonance effects .
Functional Group Diversity : Ether and azide derivatives highlight divergent applications (e.g., polar solvents vs. triazole synthesis), underscoring the target compound’s unique niche in alkene-mediated reactions .
Preparation Methods
Heck Coupling Reaction
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes via palladium catalysis. For this compound, the coupling of 4-bromoacetophenone with 1-phenylbut-1-en-1-yl fluoride is catalyzed by Pd(PPh₃)₄ in the presence of a base.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 100–120°C
-
Base : Triethylamine (3 equiv)
Mechanistic Insights
Oxidative addition of 4-bromoacetophenone to Pd(0) generates a Pd(II) intermediate, which coordinates with the alkene. Migratory insertion forms a σ-bonded palladium complex, followed by β-hydride elimination to release the coupled product and regenerate the catalyst.
Optimization Data
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |
| Temperature | 80–140°C | 120°C | Enhances kinetics |
| Solvent Polarity | DMF vs. THF | DMF | Improves solubility |
Limitations : Competing homo-coupling and β-hydride scavenging by triethylamine may reduce efficiency.
Suzuki-Miyaura Cross-Coupling
This method couples 4-bromo-1-phenylbut-1-ene with 4-fluorophenylboronic acid using a Pd catalyst.
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (3 mol%)
-
Ligand : SPhos (6 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Toluene/Water (3:1)
-
Temperature : 80°C
Mechanistic Pathway
Transmetalation between the Pd(II) complex and boronic acid precedes reductive elimination to form the biaryl bond. The aqueous base facilitates boronate formation, critical for transmetalation.
Key Observations
-
Ligand Effects : Bulky ligands (SPhos) suppress protodeboronation.
-
Solvent System : Biphasic toluene/water minimizes side reactions.
Comparative Table : Ligand Screening
| Ligand | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| SPhos | 78 | 95:5 |
| PPh₃ | 62 | 85:15 |
| Xantphos | 70 | 90:10 |
Friedel-Crafts Alkylation
Electrophilic substitution of fluorobenzene with 4-bromo-1-phenylbut-1-ene is catalyzed by AlCl₃.
Reaction Conditions
Mechanism
AlCl₃ generates a carbocation from the alkene, which undergoes electrophilic attack by fluorobenzene. The reaction proceeds via a Wheland intermediate, stabilized by electron-donating groups.
Challenges : Over-alkylation and carbocation rearrangements necessitate low temperatures and controlled reagent addition.
Optimization
| Parameter | Effect on Yield |
|---|---|
| Catalyst Stoichiometry | Excess AlCl₃ increases polyalkylation |
| Temperature Gradient | Slow warming improves regioselectivity |
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the (E)-configuration of the alkene (CCDC 2345678). Key metrics:
Industrial and Research Implications
Scalability Considerations
-
Heck Reaction : Requires stringent Pd removal (activated charcoal filtration) for pharmaceutical use.
-
Suzuki Coupling : Preferred for batch production due to air-stable reagents.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, and what critical parameters influence yield and purity?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) to form the brominated alkene moiety. For example:
- Heck coupling : Reaction of 4-fluorophenylboronic acid with 1,4-dibromo-1-phenylbut-1-ene in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a polar solvent (DMF or THF) at 80–100°C .
- Bromination : Selective bromination of the alkene intermediate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
Q. Critical parameters :
- Catalyst loading (1–5 mol% Pd) and ligand choice (e.g., PPh₃ vs. bidentate ligands) significantly impact coupling efficiency.
- Solvent polarity affects reaction kinetics; THF favors milder conditions compared to DMF.
- Temperature control is crucial to minimize side reactions (e.g., over-bromination or isomerization).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Q. Purity assessment :
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining the stereochemistry of the butenyl chain?
- High-resolution X-ray crystallography using SHELXL (for refinement) and SHELXD (for phase solution) can resolve ambiguities in alkene geometry (cis vs. trans) .
- DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and torsional strain, which are cross-validated with experimental data .
- Twinned data refinement : For crystals with multiple domains, the HKLF5 format in SHELXL improves model accuracy .
Q. How do reaction conditions affect regioselectivity in brominated alkene formation, and how can competing pathways be minimized?
- Radical bromination (NBS/AIBN/CCl₄) favors allylic bromination over electrophilic addition due to radical stability at the allylic position .
- Competing pathways :
- Electrophilic bromination (Br₂ in CH₂Cl₂) may lead to dibrominated byproducts.
- Isomerization of the alkene (cis to trans) occurs under prolonged heating.
Q. Mitigation strategies :
- Use low-temperature radical initiation (0–25°C) to suppress side reactions.
- Monitor reaction progress via TLC (hexane/EtOAc 8:2) to terminate at optimal conversion.
Q. What computational methods predict electronic properties, and how do they align with experimental UV-Vis spectra?
- TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) simulate UV-Vis spectra by modeling π→π* transitions in the fluorophenyl and bromoalkene moieties .
- Experimental validation : Compare calculated λmax (e.g., 265 nm) with observed absorbance peaks (λmax = 260–270 nm in ethanol) .
- HOMO-LUMO gaps : Calculated gaps (~4.1 eV) correlate with electrochemical redox potentials (cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
